3-(Octan-2-yloxy)propane-1-sulfonyl chloride
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Overview
Description
3-(Octan-2-yloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its sulfonyl chloride group, which makes it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octan-2-yloxy)propane-1-sulfonyl chloride typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with octan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is often subjected to distillation and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Octan-2-yloxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonates and other related derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide and N-chlorosuccinimide are used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by oxidation reactions.
Sulfonyl Azides: Formed by the reaction with sodium azide.
Scientific Research Applications
3-(Octan-2-yloxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Octan-2-yloxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
3-(Propan-2-yloxy)propane-1-sulfonyl chloride: Similar in structure but with a shorter alkyl chain.
1-Propanesulfonyl chloride: Lacks the octan-2-yloxy group, making it less hydrophobic
Uniqueness
3-(Octan-2-yloxy)propane-1-sulfonyl chloride is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it more suitable for applications requiring hydrophobic characteristics .
Properties
Molecular Formula |
C11H23ClO3S |
---|---|
Molecular Weight |
270.82 g/mol |
IUPAC Name |
3-octan-2-yloxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-3-4-5-6-8-11(2)15-9-7-10-16(12,13)14/h11H,3-10H2,1-2H3 |
InChI Key |
PDFJLDFNAAMTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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